N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a bromophenyl group, and a hydrazide moiety, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves the following steps:
Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of a suitable catalyst to form 2-benzyloxybenzaldehyde.
Condensation Reaction: The brominated benzyloxybenzaldehyde is condensed with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups can facilitate binding to hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active site residues . This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyloxyethanol: Shares the benzyloxy group but lacks the bromophenyl and hydrazide moieties
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide: Similar structure but without the bromine atom.
Uniqueness
N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of both the benzyloxy and bromophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. The combination of these functional groups with the hydrazide moiety provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O3/c29-25-16-17-26(34-20-21-10-4-1-5-11-21)22(18-25)19-30-31-27(32)28(33,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,33H,20H2,(H,31,32)/b30-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFTWABLYZVBA-NDZAJKAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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